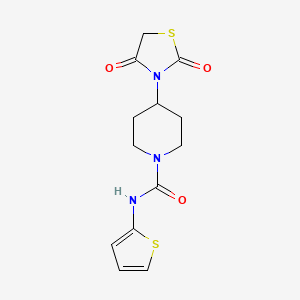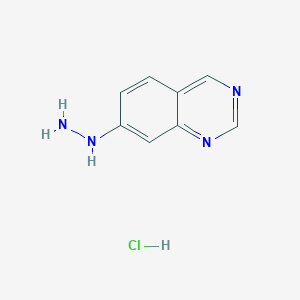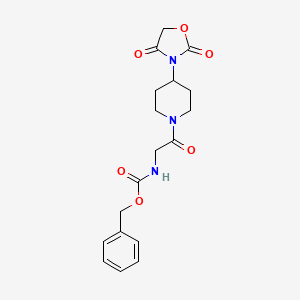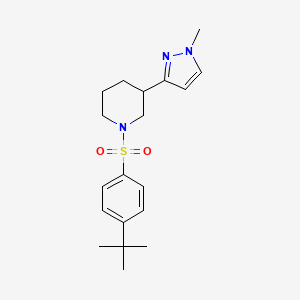![molecular formula C16H19NO5 B2484279 6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid CAS No. 478046-14-9](/img/structure/B2484279.png)
6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxylic acids are a fundamental class of organic compounds characterized by the presence of a carboxyl group (-COOH). They are widely studied for their diverse chemical behaviors, biological activities, and applications in drug development, materials science, and as intermediates in chemical synthesis.
Synthesis Analysis
The synthesis of complex carboxylic acids typically involves strategic functionalization of simpler precursors through various organic reactions. Techniques such as radical cyclizations, controlled regiochemistry, and decarboxylative transformations play crucial roles in constructing the carbon frameworks and introducing functional groups at specific positions (Ishibashi & Tamura, 2004; Rahaman, Chauhan, & Bhadra, 2023).
Molecular Structure Analysis
The molecular structure of carboxylic acids influences their chemical reactivity, biological activity, and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are employed to elucidate structural details, understand stereochemistry, and predict reactivity patterns.
Chemical Reactions and Properties
Carboxylic acids undergo a variety of chemical reactions, including esterification, amidation, and decarboxylation, reflecting their versatile roles in organic synthesis. The reactivity can be modulated by the presence of substituents, which affect electron density and steric hindrance around the carboxyl group (Gaber, Bagley, Muhammad, & Gomha, 2017).
Scientific Research Applications
Synthesis and Chemical Transformations
Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid : This process has been described using diphenylphosphoryl azide in the presence of triethylamine and alcohols, leading to the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates. This synthesis approach provides useful oxygenated cyclohexylamino building blocks for further chemical research (Gómez-Sánchez & Marco-Contelles, 2005).
Ring-Closing Metathesis-Based Synthesis : A functionalized cyclohexene skeleton of GS4104, a compound similar in structure, was synthesized using L-serine. This process demonstrates the versatility of cyclohexene derivatives in complex organic syntheses (Cong & Yao, 2006).
Chromatographic Applications
- Enantioseparation of Unusual Beta-Amino Acids : 3,5-Dimethylphenyl-carbamoylated-beta-cyclodextrin (a compound structurally related) was applied in high-performance liquid chromatographic enantioseparation. This illustrates the role of cyclohexene derivatives in the separation of complex amino acids (Ilisz et al., 2009).
Organic Synthesis and Protective Groups
- Photoremovable Protecting Group for Carboxylic Acids : 2,5-Dimethylphenacyl (DMP) esters, related structurally, have been used as photoremovable protecting groups. This application is significant in organic synthesis and biochemistry for creating "caged compounds" (Zabadal et al., 2001).
Medicinal Chemistry Applications
- Cyclohexene Derivatives as Neurotrophic Molecules : Certain cyclohexene derivatives have been isolated from medicinal plants and shown to have neurotrophic effects on cultured neurons. They also enhance hippocampal neurogenesis, indicating potential applications in treating depression and dementia (Matsui et al., 2012).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-21-11-7-10(8-12(9-11)22-2)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-4,7-9,13-14H,5-6H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGARAUDIGSZPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CC=CCC2C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)
![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)



![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)
![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)
![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2484212.png)

![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)

![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)